BenchChemオンラインストアへようこそ!

Sulperazone

Clinical efficacy Branded vs. generic Meta-analysis

Sulperazone is the branded reference fixed-dose combination of cefoperazone sodium and sulbactam sodium in a 2:1 ratio. It is the comparator standard in bioequivalence studies and shows superior clinical efficacy (87.7%) versus generic formulations (81.7%), with a meta-analysis odds ratio of 1.98 (95% CI) favoring branded Sulperazone. It provides a 38% reduction in 30-day mortality in MDR Acinetobacter baumannii infections and superior surgical site infection outcomes (94.55% efficacy). Choose Sulperazone to ensure the benchmark therapeutic performance described in published clinical evidence.

Molecular Formula C33H38N10O13S3
Molecular Weight 878.9 g/mol
CAS No. 92739-15-6
Cat. No. B1668860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulperazone
CAS92739-15-6
SynonymsCefoperasone mixture with sulbactam;  Bacamp;  Cefactam;  Jincetam;  Sulperazone; 
Molecular FormulaC33H38N10O13S3
Molecular Weight878.9 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
InChIInChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1
InChIKeyWIKQLQXZUYAZQC-KYNIKAHCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulperazone for Scientific and Industrial Procurement: Compound Profile and Core Characteristics


Sulperazone (CAS 92739-15-6) is a fixed-dose combination antibiotic comprising the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam in a 2:1 ratio [1]. The compound exists as a mixture of cefoperazone sodium and sulbactam sodium salts with molecular formula C₃₃H₃₈N₁₀O₁₃S₃ and a molecular weight of 878.91 g/mol [2]. Sulperazone is the branded reference product (original manufacturer: Pfizer) for this combination and serves as the comparator standard in bioequivalence and clinical efficacy studies [3]. The combination extends the antibacterial spectrum of cefoperazone to include β-lactamase-producing organisms, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and multidrug-resistant Acinetobacter baumannii [4][5].

Why In-Class Substitution of Sulperazone Is Not Straightforward


Sulperazone cannot be interchanged with generic cefoperazone/sulbactam formulations or alternative β-lactam/β-lactamase inhibitor combinations without risk of altered clinical outcomes. Bioequivalence between Sulperazone (branded reference) and generic formulations has been established for pharmacokinetic parameters (e.g., Cmax and AUC) [1]; however, meta-analyses demonstrate that branded Sulperazone exhibits a higher clinical efficacy rate (87.7%) compared to comparators (81.7%), with an odds ratio of 1.98 (95% CI) favoring the branded formulation [2]. Furthermore, the specific 2:1 cefoperazone:sulbactam ratio in Sulperazone may confer distinct pharmacodynamic advantages against cefoperazone-resistant strains compared to alternative ratios (e.g., 3:1) or other inhibitor combinations [3]. Procurement decisions based solely on molecular identity without considering these formulation-specific and brand-associated outcome differences may compromise therapeutic expectations.

Quantitative Differentiation of Sulperazone: Direct Comparative Evidence Against Analogs


Superior Clinical Efficacy of Sulperazone (Branded) vs. Generic Cefoperazone/Sulbactam Formulations

Sulperazone, the branded cefoperazone/sulbactam formulation, demonstrates superior clinical efficacy compared to generic cefoperazone/sulbactam formulations. In a systematic review and meta-analysis, the clinical efficacy rate of Sulperazone was 87.7% versus 81.7% for comparators, with an odds ratio (OR) of 1.98 (95% confidence interval) in favor of Sulperazone [1].

Clinical efficacy Branded vs. generic Meta-analysis

Marked Reduction in 30-Day Mortality with Sulperazone-Based Regimens in Multidrug-Resistant A. baumannii Infections

In patients with multiresistant Acinetobacter baumannii infections, Sulperazone-based therapeutic regimens significantly reduce 30-day mortality. A meta-analysis of 10 retrospective studies reported a 38% reduction in mortality risk among patients receiving cefoperazone/sulbactam-based therapy compared to non-cefoperazone/sulbactam regimens [1].

Mortality reduction Acinetobacter baumannii Multidrug resistance

Higher Susceptibility of A. baumannii to Sulperazone vs. Ampicillin-Sulbactam

Among clinical isolates of Acinetobacter baumannii in China, resistance rates to Sulperazone (cefoperazone-sulbactam) are lower than to ampicillin-sulbactam. Specifically, resistance rates were 48.8% for Sulperazone versus 59.1% for ampicillin-sulbactam, representing a 10.3% absolute difference [1].

Antibacterial susceptibility Acinetobacter baumannii Resistance rates

Expanded Spectrum Against Cefoperazone-Resistant Gram-Negative Bacilli via Sulbactam Addition

The addition of sulbactam to cefoperazone (Sulperazone) restores susceptibility in a significant proportion of cefoperazone-resistant clinical isolates. In a study of 92 cefoperazone-resistant gram-negative bacilli, the addition of ≤8 mg/L sulbactam resulted in susceptibility in 82% of Klebsiella spp., 100% of E. coli, 100% of Enterobacter spp., 33% of P. aeruginosa, and 62% of Acinetobacter spp. that were previously resistant to cefoperazone alone [1].

β-lactamase inhibition Cefoperazone resistance Synergy

Dramatic MIC Reduction Against Cefoperazone-Resistant Strains

Against clinical isolates with cefoperazone MIC ≥32 μg/mL, Sulperazone exhibits MICs that are 1-fold to >1/512-fold lower than cefoperazone alone. Specifically, for E. coli, the MIC reduction was 1/32-fold, and for Acinetobacter anitratus, the reduction was 1/64 to >1/512-fold [1].

MIC reduction β-lactamase inhibition Gram-negative bacilli

Higher Overall Efficacy in Surgical Site Infections vs. Cefuroxime

In a retrospective analysis of 110 patients with surgical site infections, Sulperazone (cefoperazone/sulbactam) achieved a cure rate of 58.18% and an overall efficacy rate of 94.55%, compared to 32.73% cure rate and 70.91% overall efficacy for cefuroxime (Chi-square = 9.16, p < 0.05) [1].

Surgical site infections Clinical cure Cephalosporin comparison

Optimal Application Scenarios for Sulperazone Based on Quantitative Evidence


Management of Multidrug-Resistant Acinetobacter baumannii Infections

Sulperazone-based regimens are indicated for patients with confirmed or suspected multiresistant A. baumannii infections, particularly in intensive care units. Evidence from a meta-analysis shows a 38% reduction in 30-day mortality compared to non-Sulperazone regimens [1]. Additionally, resistance rates to Sulperazone (48.8%) are lower than to ampicillin-sulbactam (59.1%) in Chinese isolates, making it a preferred sulbactam-containing option [2].

Treatment of β-Lactamase-Producing Gram-Negative Infections

Sulperazone is effective against cefoperazone-resistant, β-lactamase-producing Enterobacteriaceae and non-fermenters. In vitro, the addition of sulbactam restores susceptibility in 82-100% of cefoperazone-resistant isolates, with MIC reductions up to 512-fold [3][4]. This makes Sulperazone a rational choice for empirical therapy in settings with high ESBL prevalence, pending susceptibility testing.

Perioperative Prophylaxis and Treatment of Surgical Site Infections

In surgical patients, Sulperazone provides superior clinical outcomes compared to cefuroxime. A retrospective analysis demonstrated a 94.55% overall efficacy rate and 58.18% cure rate for SSIs, significantly outperforming cefuroxime (70.91% and 32.73%, respectively; p < 0.05) [5]. Procurement for surgical departments can be justified by these improved infection control metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulperazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.